(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Description
(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative featuring a fused cyclopropane and cyclohexane ring system. This compound is of significant interest in pharmaceutical chemistry, particularly as a chiral building block for drug synthesis. For example, it is identified as an impurity in Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes therapy . Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications.
Properties
IUPAC Name |
(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFNKGNUVXRNFR-DEVUXVJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N[C@H](C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aziridine intermediates, which undergo ring-opening and subsequent cyclization to form the desired bicyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Table 1: Core Structural Differences Among Azabicyclohexane Derivatives
Key Observations :
- Stereochemistry : The relative configuration (rel) in the target compound contrasts with enantiomerically pure derivatives like (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which has defined stereochemistry .
- Functional Groups : The presence of a carboxylic acid vs. esters (e.g., methyl ester in ) or protected amines (e.g., Boc in ) alters reactivity and pharmacokinetic properties.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Research Findings and Industrial Relevance
- Regulatory Compliance : The compound’s status as a Saxagliptin impurity underscores the need for stringent purity standards (e.g., USP/EP guidelines) in pharmaceutical synthesis .
- Scalability : Industrial suppliers like CymitQuimica offer gram-scale quantities of related derivatives (e.g., Boc-protected acids at €388/g), reflecting demand in drug discovery .
- Stereochemical Challenges : Synthesis of enantiopure variants (e.g., ) requires advanced chiral resolution techniques, increasing production costs.
Biological Activity
(1R,3R,5R)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride, a compound with the molecular formula CHClNO and a molecular weight of 163.6 g/mol, has garnered attention for its potential biological activities. This bicyclic compound features a nitrogen atom in its ring structure, which is significant for various pharmacological applications.
- IUPAC Name : this compound
- CAS Number : 1212157-09-9
- Molecular Formula : CHClNO
- Molecular Weight : 163.6 g/mol
Biological Activities
Research indicates that compounds with a bicyclic azabicyclo framework exhibit a range of biological activities:
1. Antinociceptive Activity
Studies have shown that derivatives of azabicyclo compounds can act as antagonists of morphine-induced antinociception. This suggests potential applications in pain management without the side effects associated with traditional opioids .
2. Anticancer Properties
Research has highlighted the anticancer potential of azabicyclo derivatives. For instance, compounds within this class have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Antidiabetic Effects
The azabicyclo compounds have also been explored for their antidiabetic properties, potentially through modulation of glucose metabolism and insulin sensitivity .
4. Antibacterial Activity
The antibacterial properties of spirocyclic derivatives related to azabicyclo structures have been documented, indicating their potential use in treating bacterial infections .
Research Findings and Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : Many azabicyclo compounds act as receptor antagonists or agonists, influencing neurotransmitter systems involved in pain and mood regulation.
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and metabolic pathways.
- Cellular Pathway Modulation : The ability to modulate signaling pathways related to apoptosis and cell cycle regulation contributes to their anticancer properties.
Q & A
Q. Table 1: Optimization of Reaction Conditions for Enantiomeric Purity
| Parameter | Optimal Condition | Effect on Purity |
|---|---|---|
| Temperature | 0–5°C | Reduces racemization |
| Catalyst Loading | 5 mol% Rh-BINAP | Increases ee to >99% |
| Solvent | Dichloromethane | Enhances solubility |
| Reference |
Q. Table 2: Biological Activity Comparison with Analogs
| Compound | IC₅₀ (nM) for Kinase X | Selectivity Index |
|---|---|---|
| Target Compound (1r,3r,5r-rel) | 12 ± 2 | 15 |
| 4-Fluoro-2-azabicyclo analog | 45 ± 5 | 3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
